molecular formula C13H9BrN2O2 B14907610 3-[(5-bromopyridin-2-yl)amino]-2-benzofuran-1(3H)-one

3-[(5-bromopyridin-2-yl)amino]-2-benzofuran-1(3H)-one

Cat. No.: B14907610
M. Wt: 305.13 g/mol
InChI Key: RUJAXARQZZSRFQ-UHFFFAOYSA-N
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Description

3-[(5-bromopyridin-2-yl)amino]-2-benzofuran-1(3H)-one is a complex organic compound that features a benzofuran core linked to a bromopyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(5-bromopyridin-2-yl)amino]-2-benzofuran-1(3H)-one typically involves the reaction of 5-bromopyridin-2-amine with a benzofuran derivative under specific conditions. One common method includes the use of a coupling reaction facilitated by a palladium catalyst. The reaction conditions often involve the use of solvents like toluene or ethyl acetate and may require heating to promote the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-[(5-bromopyridin-2-yl)amino]-2-benzofuran-1(3H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Solvents: Toluene, ethyl acetate, and methanol are commonly used.

    Oxidizing Agents: Hydrogen peroxide or potassium permanganate for oxidation reactions.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield various substituted benzofuran derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.

Scientific Research Applications

3-[(5-bromopyridin-2-yl)amino]-2-benzofuran-1(3H)-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[(5-bromopyridin-2-yl)amino]-2-benzofuran-1(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopyridine moiety can facilitate binding to these targets, while the benzofuran core can modulate the compound’s overall activity. The exact pathways and molecular interactions depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(5-bromopyridin-2-yl)amino]-2-benzofuran-1(3H)-one is unique due to its combination of a benzofuran core and a bromopyridine moiety, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.

Properties

Molecular Formula

C13H9BrN2O2

Molecular Weight

305.13 g/mol

IUPAC Name

3-[(5-bromopyridin-2-yl)amino]-3H-2-benzofuran-1-one

InChI

InChI=1S/C13H9BrN2O2/c14-8-5-6-11(15-7-8)16-12-9-3-1-2-4-10(9)13(17)18-12/h1-7,12H,(H,15,16)

InChI Key

RUJAXARQZZSRFQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(OC2=O)NC3=NC=C(C=C3)Br

Origin of Product

United States

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